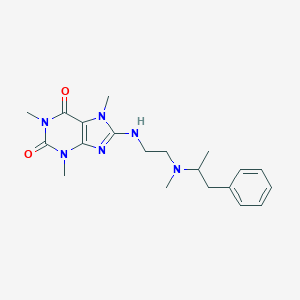

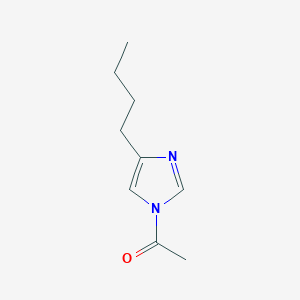

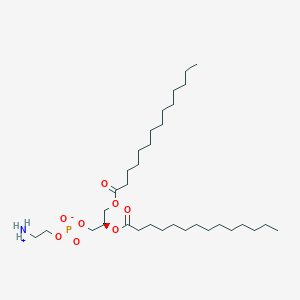

![molecular formula C9H16N2O5 B123842 N2-[(tert-butoxy)carbonyl]-L-asparagine CAS No. 142847-17-4](/img/structure/B123842.png)

N2-[(tert-butoxy)carbonyl]-L-asparagine

Descripción general

Descripción

“N2-[(tert-butoxy)carbonyl]-L-asparagine” is a compound that involves the tert-butyloxycarbonyl (Boc) group . The Boc group is a classical masking functionality employed in organic synthesis for the protection of amino groups . It is stable to nucleophilic reagents, hydrogenolysis, and base hydrolysis .

Synthesis Analysis

The Boc group is installed by reacting the amino-substrate with di-tert-butyl dicarbonate under basic conditions . Traditional approaches for N-Boc deprotection rely largely on TFA-induced cleavage . Other strategies reported for the deprotection of N-Boc include the use of metal catalysts, as well as acetylchloride in methanol .Molecular Structure Analysis

The molecular structure of “N2-[(tert-butoxy)carbonyl]-L-asparagine” can be determined by methods such as X-ray diffraction and density functional theory (DFT) calculation .Chemical Reactions Analysis

The N-Boc group from a structurally diverse set of compounds, encompassing aliphatic, aromatic, and heterocyclic substrates, can be selectively deprotected using oxalyl chloride in methanol . The reactions take place under room temperature conditions for 1–4 h with yields up to 90% .Physical And Chemical Properties Analysis

The physical and chemical properties of “N2-[(tert-butoxy)carbonyl]-L-asparagine” can be determined by various methods. For example, its molecular weight can be computed . Other properties such as XLogP3-AA, Hydrogen Bond Donor Count, Hydrogen Bond Acceptor Count, Rotatable Bond Count, Exact Mass, Monoisotopic Mass, Topological Polar Surface Area, Heavy Atom Count, Formal Charge, and Complexity can also be computed .Aplicaciones Científicas De Investigación

Deprotection of N-tert-Butoxycarbonyl (Boc) Protected Functionalized Heteroarenes

N2-[(tert-butoxy)carbonyl]-L-asparagine is used in the deprotection of N-tert-Butoxycarbonyl (Boc) protected functionalized heteroarenes. This process involves the removal of the indole N-Boc protecting group prior to evaluation of complexant efficacy in separations assays .

Development of Deprotection Strategies

The compound plays a crucial role in the development of new deprotection strategies. Traditional deprotection strategies involving trifluoroacetic and other protic and Lewis acids proved unsuccessful in removal of the recalcitrant indole-N-Boc protecting group, necessitating the development of a new strategy for deprotection of this complexant class .

Mild Deprotection of the N-tert-butyloxycarbonyl (N-Boc) Group

N2-[(tert-butoxy)carbonyl]-L-asparagine is used in a mild method for the selective deprotection of the N-Boc group from a structurally diverse set of compounds, encompassing aliphatic, aromatic, and heterocyclic substrates by using oxalyl chloride in methanol .

Application in Medicinally Active Compounds

This compound has been applied to a hybrid, medicinally active compound FC1, which is a novel dual inhibitor of IDO1 and DNA Pol gamma .

Analysis of N-tert-Butoxy-Carboynl Anyhydride Formation

The compound is used in the analysis of N-tert-Butoxy-Carboynl Anyhydride formation. The changes in thermodynamics reveal more about the changes in energy with conformation in the reaction .

Changes in Gibbs Free Energy

N2-[(tert-butoxy)carbonyl]-L-asparagine is used to study the changes in Gibbs free energy. The changes in Gibbs free energy, ‘dG’ of NC-Ala & NCA-AGA increases with temperature .

Mecanismo De Acción

Target of Action

N2-[(tert-butoxy)carbonyl]-L-asparagine, also known as N-α-Boc-L-asparagine, is a derivative of the amino acid L-asparagine . The primary target of this compound is the amino group of several compounds, including natural products, amino acids, and peptides . The tert-butyloxycarbonyl (Boc) group in the compound serves as a protecting group for the amino functionality .

Mode of Action

The compound interacts with its targets through a process known as deprotection . This involves the selective removal of the N-Boc group from the compound, which is achieved using oxalyl chloride in methanol . The reactions take place under room temperature conditions for 1–4 hours .

Biochemical Pathways

The deprotection of the N-Boc group affects various biochemical pathways. The removal of the N-Boc group allows the amino functionality to participate in subsequent chemical reactions . This can lead to the formation of new bonds and the synthesis of more complex structures .

Pharmacokinetics

The compound’s bioavailability is likely influenced by factors such as its solubility and stability .

Result of Action

The primary result of the compound’s action is the selective deprotection of the N-Boc group . This enables the amino functionality to engage in further chemical reactions, potentially leading to the synthesis of various compounds, including peptides and other bioactive molecules .

Action Environment

The action of N2-[(tert-butoxy)carbonyl]-L-asparagine is influenced by various environmental factors. For instance, the compound’s stability can be affected by humidity . Therefore, it should be stored in a cool, dry environment . Additionally, the compound’s reactivity and efficacy can be influenced by factors such as temperature and pH .

Safety and Hazards

The safety and hazards of “N2-[(tert-butoxy)carbonyl]-L-asparagine” can be determined by various methods. For example, it can be classified as hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It may cause skin irritation, serious eye irritation, and respiratory irritation .

Direcciones Futuras

The future directions of “N2-[(tert-butoxy)carbonyl]-L-asparagine” can be determined by analyzing relevant papers . For example, a new method for the preparation of N2-[(tert-butoxycarbonyl]-L-amino-aldehydes from N2-[(tert-butoxycarbonyl]-L-amino acids based on reduction of mixed anhydrides with LiAl(t-BuO)3H is described .

Propiedades

IUPAC Name |

4-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N2O5/c1-9(2,3)16-8(15)11-5(7(13)14)4-6(10)12/h5H,4H2,1-3H3,(H2,10,12)(H,11,15)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYYSQDHBALBGHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC(=O)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70302902 | |

| Record name | N~2~-(tert-Butoxycarbonyl)asparagine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70302902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Amino-2-[(tert-butoxycarbonyl)amino]-4-oxobutanoic acid | |

CAS RN |

7536-55-2, 142847-17-4 | |

| Record name | tert-Butoxycarbonylasparagine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=154980 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N~2~-(tert-Butoxycarbonyl)asparagine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70302902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-{[(tert-butoxy)carbonyl]amino}-3-carbamoylpropanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

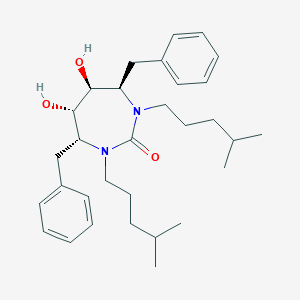

![Benzyl-[2-[5-methoxycarbonyl-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carbonyl]oxyethyl]-dimethylazanium;iodide](/img/structure/B123772.png)

![5,11-Dihydro-2-hydroxyindolo[3,2-b]carbazole-6-carboxaldehyde](/img/structure/B123788.png)

![5,11-Dihydro-8-hydroxyindolo[3,2-b]carbazole-6-carboxaldehyde](/img/structure/B123797.png)

![5,11-Dihydro-2,8-dihydroxyindolo[3,2-b]carbazole-6-carboxaldehyde](/img/structure/B123798.png)